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Compound of Interest

Compound Name: Mirodenafil dihydrochloride

Cat. No.: B609054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mirodenafil dihydrochloride (also known as SK3530) is a potent and selective second-

generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2] By inhibiting the PDE5 enzyme,

mirodenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to

smooth muscle relaxation and vasodilation.[2][3] Initially developed for erectile dysfunction, its

ability to penetrate the blood-brain barrier has expanded its research applications into

neurodegenerative diseases like Alzheimer's and stroke.[1][4][5] These notes provide detailed

protocols for the preparation of mirodenafil dihydrochloride doses for use in in vivo animal

studies, summarizing key physicochemical properties, formulation strategies, and relevant

biological pathways.

Physicochemical Properties and Solubility
Mirodenafil dihydrochloride is supplied as a crystalline solid and is known to be hygroscopic,

requiring careful handling and storage.[6][7] It is sparingly soluble in aqueous buffers but shows

good solubility in organic solvents like DMSO.[6]
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Property Value Reference

CAS Registry No. 862189-96-6 [6]

Synonym SK3530 dihydrochloride [6][8]

Molecular Formula C₂₆H₃₇N₅O₅S · 2HCl [6]

Molecular Weight 604.6 g/mol [6]

Appearance Crystalline solid [6]

Storage (Solid) -20°C, stable for ≥ 4 years [6]

Solubility (DMSO) 50 - 100 mg/mL [8][9]

Solubility (Ethanol) ~10 mg/mL [6]

Solubility (Aqueous) Sparingly soluble. [6]

Aqueous Formulation Tip
First dissolve in DMSO, then

dilute with aqueous buffer.
[6]

Stock Solution and Dose Preparation Protocols
Proper preparation of mirodenafil dihydrochloride is critical for accurate and reproducible in

vivo experiments. Due to its hygroscopic nature, anhydrous solvent conditions are

recommended.[7] Aqueous solutions should be prepared fresh and not stored for more than

one day.[6]

Protocol 1: High-Concentration Stock Solution in DMSO
This protocol is for creating a concentrated stock solution that can be stored and diluted for

final dose preparation.

Materials:

Mirodenafil dihydrochloride powder

Anhydrous Dimethyl sulfoxide (DMSO)

Sterile, amber vials
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Vortex mixer and/or sonicator

Procedure:

Weigh the desired amount of Mirodenafil dihydrochloride in a sterile tube.

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50

mg/mL).[9]

Cap the vial tightly and vortex thoroughly.

If necessary, sonicate the solution in a water bath to ensure complete dissolution.[9]

Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid

repeated freeze-thaw cycles.

Storage: Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[8]

[10]

Protocol 2: Preparation of Aqueous Solution for
Injection (from DMSO Stock)
This protocol details the preparation of a solution suitable for intraperitoneal (i.p.) or

subcutaneous (s.c.) injection by diluting a DMSO stock.

Materials:

Mirodenafil dihydrochloride DMSO stock solution (from Protocol 1)

Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Sterile tubes

Procedure:

Warm the DMSO stock solution to room temperature.
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Calculate the required volume of stock solution based on the final desired concentration and

animal weight.

In a sterile tube, add the required volume of sterile PBS.

While vortexing the PBS, slowly add the calculated volume of the DMSO stock solution. This

minimizes precipitation.

Ensure the final concentration of DMSO in the injected volume is low (typically <5-10%) to

avoid solvent toxicity.

Administer the freshly prepared solution to the animal. A study in an Alzheimer's mouse

model used PBS as the vehicle for a 4 mg/kg intraperitoneal injection.[4]

Protocol 3: Preparation of an Oral Suspension
For oral gavage, a suspension using carboxymethylcellulose sodium (CMC-Na) is a common

method.

Materials:

Mirodenafil dihydrochloride powder

Carboxymethylcellulose sodium (CMC-Na)

Sterile water

Mortar and pestle or homogenizer

Procedure:

Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).

Weigh the required amount of Mirodenafil dihydrochloride powder.

Add a small amount of the CMC-Na solution to the powder and triturate to form a smooth,

uniform paste.
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Gradually add the remaining volume of the CMC-Na solution while continuously mixing or

homogenizing until a homogeneous suspension is achieved.[8]

Use immediately after preparation.

Protocol 4: Preparation of a Co-Solvent Formulation for
In Vivo Use
For challenging solubility requirements, a co-solvent system can be employed.

Materials:

Mirodenafil dihydrochloride powder

DMSO

PEG300

Tween 80

Saline (0.9% NaCl)

Procedure:

Weigh the required amount of Mirodenafil dihydrochloride.

Prepare the vehicle by sequentially mixing the solvents. A reported formulation is: 10%

DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[9]

Dissolve the Mirodenafil dihydrochloride in the DMSO portion first.

Add the PEG300 and mix until the solution is clear.

Add the Tween 80 and mix.

Finally, add the saline and mix to create the final formulation. Sonication may be

recommended to aid dissolution.[9]
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This formulation should be prepared fresh for immediate use.

Reported In Vivo Dosages
The selection of dose, route, and vehicle depends on the specific animal model and research

question. The following table summarizes dosages reported in the literature.

Animal Model Dose Range
Administration
Route

Vehicle /
Formulation

Reference

APP-C105 AD

Mice
4 mg/kg/day

Intraperitoneal

(i.p.)

Phosphate-

Buffered Saline

(PBS)

[4]

Stroke Model

Rats

0.5, 1, and 2

mg/kg/day

Subcutaneous

(s.c.)

Not specified

(likely saline or

PBS)

[5]

Pharmacokinetic

Rats

10, 20, 40, and

50 mg/kg
Oral (p.o.)

Not specified

(likely a

suspension)

[11]

Mechanism of Action & Signaling Pathways
Mirodenafil's primary mechanism is the inhibition of PDE5, which increases intracellular levels

of cGMP.[2] This triggers a cascade of downstream signaling events. In neurodegenerative

disease models, mirodenafil has been shown to modulate multiple pathways, demonstrating

polypharmacological effects.[4][12]
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Caption: Core mechanism of Mirodenafil as a PDE5 inhibitor.
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Caption: Neuroprotective signaling pathways of Mirodenafil.[4][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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